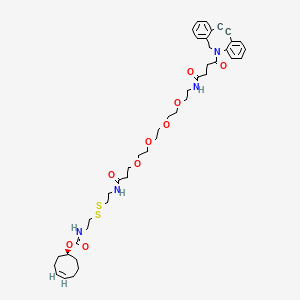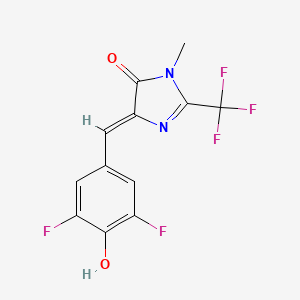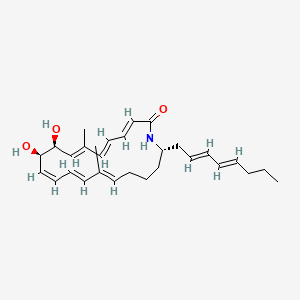
Chlophedianol-13C6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chlophedianol is an orally active and potent antitussive agent used for the research of acute cough due to upper respiratory tract infections . The compound is labeled with carbon-13, which makes it useful in various scientific research applications, particularly in pharmacokinetics and metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chlophedianol-13C6 involves the incorporation of carbon-13 into the Chlophedianol molecule. This is typically achieved through isotopic labeling techniques, where stable heavy isotopes of carbon are incorporated into the drug molecule . The specific synthetic routes and reaction conditions for this compound are not widely published, but they generally follow the principles of organic synthesis and isotopic labeling.
Industrial Production Methods
Industrial production of this compound would involve large-scale synthesis using isotopic labeling techniques. The process would require specialized equipment and conditions to ensure the incorporation of carbon-13 into the Chlophedianol molecule. The production would also need to adhere to strict quality control measures to ensure the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions
Chlophedianol-13C6, like its non-labeled counterpart, can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.
Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another atom or group of atoms.
Common Reagents and Conditions
The common reagents and conditions used in these reactions would depend on the specific type of reaction being carried out. For example:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of this compound could result in the formation of a ketone or aldehyde, while reduction could result in the formation of an alcohol .
Scientific Research Applications
Chlophedianol-13C6 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies involving the synthesis and degradation of organic compounds.
Biology: Used in metabolic studies to track the incorporation and distribution of carbon-13 in biological systems.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Chlophedianol in the body.
Industry: Used in the development of new drugs and therapeutic agents, particularly in the study of drug metabolism and pharmacokinetics
Mechanism of Action
Chlophedianol-13C6 exerts its effects by suppressing the cough reflex through a direct effect on the cough center in the medulla of the brain. It has local anesthetic and antihistamine properties, and may have anticholinergic effects at high doses . The molecular targets and pathways involved include the histamine H1 receptor, which it antagonizes to exert its effects .
Comparison with Similar Compounds
Similar Compounds
Dextromethorphan: Another centrally acting cough suppressant with similar antitussive properties.
Codeine: An opioid cough suppressant with a different mechanism of action but similar therapeutic effects.
Benzonatate: A non-narcotic cough suppressant that works by numbing the throat and lungs, reducing the cough reflex.
Uniqueness
Chlophedianol-13C6 is unique due to its isotopic labeling with carbon-13, which makes it particularly useful in scientific research applications. This labeling allows for precise tracking and quantitation in pharmacokinetic and metabolic studies, providing valuable insights into the behavior of the compound in biological systems .
Properties
Molecular Formula |
C17H20ClNO |
|---|---|
Molecular Weight |
295.75 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-1-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-3-(dimethylamino)propan-1-ol |
InChI |
InChI=1S/C17H20ClNO/c1-19(2)13-12-17(20,14-8-4-3-5-9-14)15-10-6-7-11-16(15)18/h3-11,20H,12-13H2,1-2H3/i3+1,4+1,5+1,8+1,9+1,14+1 |
InChI Key |
WRCHFMBCVFFYEQ-SUUGCTGRSA-N |
Isomeric SMILES |
CN(C)CCC(C1=CC=CC=C1Cl)([13C]2=[13CH][13CH]=[13CH][13CH]=[13CH]2)O |
Canonical SMILES |
CN(C)CCC(C1=CC=CC=C1)(C2=CC=CC=C2Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-chloro-4-(4H-3,4,7-triazadibenzo[cd,f]azulen-6-yl)phenol](/img/structure/B15144235.png)





![2-(diethylamino)-N-[4-[[4-[2-(diethylamino)ethyl-ethylamino]phenyl]diazenyl]phenyl]acetamide](/img/structure/B15144300.png)
![(6Z)-4-[(2S,3R)-4,7-dihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-oxo-2-[(1S,2R,3R)-1,2,3,4-tetrahydroxybutyl]-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydro-1-benzofuran-3-yl]-2,5-dihydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione](/img/structure/B15144304.png)

